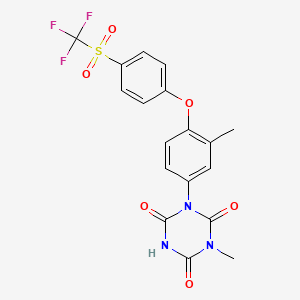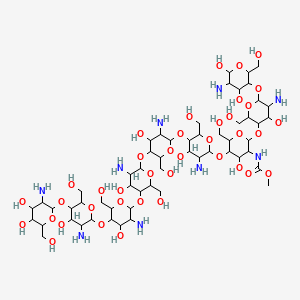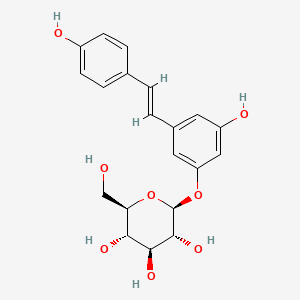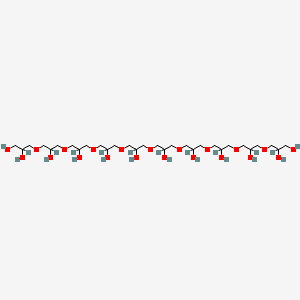
Ponazuril
描述
波那唑是一种基于三嗪的抗原生动物化合物,主要用于兽药。 它对多种原生动物感染有效,特别是由神经孢子虫引起的马原生动物髓脊髓炎 。波那唑以其能够穿过血脑屏障而闻名,使其在治疗中枢神经系统感染方面特别有效。
作用机制
Target of Action
Ponazuril, also known as Toltrazuril sulfone, is a triazine-based drug that specifically targets protozoan parasites . It is particularly effective against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .
Mode of Action
This compound exerts its effect by interfering with the biochemical pathways of protozoa . Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines , which are crucial for nucleic acid production in protozoa . By disrupting these pathways, this compound prevents the replication and proliferation of the protozoal cells, leading to their eventual death and the resolution of infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine synthesis pathway in protozoa . Pyrimidines are essential components of nucleic acids, and by inhibiting their synthesis, this compound effectively halts the replication and proliferation of the protozoal cells .
Pharmacokinetics
The pharmacokinetics of this compound exhibits a Michaelis-Menten elimination with Michaelis-Menten constant K_m and maximum metabolic rate V_m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . These findings indicate a good oral absorption of this compound with nonlinear disposition and slow excretion largely via feces, implying sustained drug concentration in vivo and long-lasting anticoccidial effects .
Result of Action
The result of this compound’s action is the effective control of protozoal infections. By inhibiting the synthesis of pyrimidines, this compound prevents the replication and proliferation of protozoal cells, leading to their eventual death . This results in the resolution of the infection and the alleviation of symptoms associated with the disease.
生化分析
Biochemical Properties
Ponazuril interacts with the biochemical pathways of protozoa . Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines, which are crucial for nucleic acid production in protozoa . This interference with the biochemical pathways of protozoa helps manage and control these infections effectively .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the replication of protozoa, thereby managing and controlling these infections effectively . It is particularly effective against the asexual reproduction stage (tachyzoites) of protozoan life cycles, crucial for controlling acute infections and reducing clinical symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the activity of certain enzymes essential for the replication of the protozoa’s nucleic acids . It interferes with the parasite’s mitochondrial electron transport chain, affecting the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . These findings indicate a good oral absorption of this compound with nonlinear disposition and slow excretion largely via feces, implying sustained drug concentration in vivo and long-lasting anticoccidial effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, when treatment was delayed up to 6 days post-infection, animals treated with a low dose (10 mg/kg) of this compound were more likely to succumb to fatal toxoplasmosis (40%) than those treated at higher doses (20-50 mg/kg; 0 mortalities) .
Metabolic Pathways
This compound is metabolized in the liver, primarily via oxidative processes . The metabolism of this compound does not result in the generation of active metabolites, which means that the parent compound is the primary form exerting the pharmacological effects .
Transport and Distribution
This compound is known for its excellent tissue penetration, crucial for reaching the intracellular parasites it targets . It distributes widely throughout the body, including the central nervous system, which is particularly important for treating conditions like equine protozoal myeloencephalitis (EPM) .
准备方法
合成路线和反应条件: 波那唑的合成涉及几个关键步骤:
3-甲基-4-(4-苯氧基三氟甲基硫醚)-硝基苯的合成: 此步骤涉及在特定条件下使3-甲基-4-硝基苯酚与4-苯氧基三氟甲基硫醚反应。
还原为3-甲基-4-(4-苯氧基三氟甲基硫醚)-苯胺: 使用如铝粉和氯化铵在甲醇中的还原剂将硝基还原为胺。
形成3-甲基-4-(4-苯氧基三氟甲基硫醚)-苯基异氰酸酯: 此步骤涉及使苯胺衍生物与合适的异氰化试剂反应。
环化形成1-[3-甲基-4-(4-苯氧基三氟甲基硫醚)-间甲基苯基]-1,3,5-三嗪-2,4,6-三酮: 然后将该中间体环化形成三嗪环。
工业生产方法: 波那唑的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺避免使用光气和三光气等危险试剂,使其更安全、更环保。 波那唑在工业生产中的总收率可以达到60%以上 。
化学反应分析
反应类型: 波那唑经历了几种类型的化学反应,包括:
氧化: 波那唑可以在特定条件下被氧化以形成各种氧化产物。
还原: 中间阶段的硝基可以被还原为胺。
取代: 根据所用试剂,芳香环上可以发生各种取代反应。
常用试剂和条件:
还原剂: 铝粉和氯化铵在甲醇中通常用于还原反应。
异氰化试剂: 合适的异氰化试剂用于形成异氰酸酯中间体。
主要产物: 这些反应形成的主要产物是波那唑本身,在合成过程中形成了各种中间体。
科学研究应用
波那唑具有广泛的科学研究应用:
兽药学: 它主要用于治疗马的马原生动物髓脊髓炎.
药代动力学研究: 已经进行了研究以了解波那唑在包括仔猪在内的各种动物中的药代动力学、生物利用度和排泄。
寄生虫学: 波那唑用于与原生动物感染及其治疗相关的研究。
5. 作用机理
波那唑通过干扰原生动物的生化途径发挥作用。 具体来说,它抑制负责合成嘧啶的酶,而嘧啶对于原生动物的核酸生产至关重要 。 这种抑制会破坏 DNA 的形成,导致原生动物死亡 。
类似化合物:
托特拉唑: 波那唑是托特拉唑的代谢产物,具有相似的抗原生动物特性。
地克拉唑: 另一种用于兽药的三嗪类抗原生动物化合物。
克拉唑: 与波那唑类似,克拉唑用于治疗动物的原生动物感染。
相似化合物的比较
Toltrazuril: Ponazuril is a metabolite of toltrazuril and shares similar antiprotozoal properties.
Diclazuril: Another triazine-based antiprotozoal compound used in veterinary medicine.
Clazuril: Similar to this compound, clazuril is used to treat protozoal infections in animals.
Uniqueness: this compound’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system infections make it unique among similar compounds .
属性
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNOIXRZNJNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048958 | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-04-2 | |
| Record name | Ponazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponazuril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponazuril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69004-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ponazuril, a triazine antiprotozoal, is believed to primarily target the apicoplast of apicomplexan parasites. The apicoplast is a vital organelle derived from algae, essential for various metabolic functions, including fatty acid synthesis. []
A: Inhibiting the apicoplast disrupts essential metabolic pathways, ultimately leading to parasite death. Studies using Neospora caninum and Sarcocystis neurona, both apicomplexan parasites, have shown that this compound treatment induces vacuole formation and degeneration in developing tachyzoites and merozoites. [] Additionally, this compound appears to interfere with cytokinesis, the process of cell division, leading to the formation of multinucleate schizonts. [, ]
A: this compound (Toltrazuril sulfone) has the molecular formula C18H14F3N3O6S and a molecular weight of 457.39 g/mol. []
A: Yes, structural characterization of this compound has been achieved using techniques like 1H-NMR spectroscopy and mass spectrometry. []
A: Studies indicate that this compound remains stable in plasma samples stored at -80°C for up to four weeks. Beyond this timeframe, minimal loss (less than 5%) is observed until day 70, with a slightly higher loss (around 6%) observed at day 77 and 84. []
ANone: This section is not applicable as the provided research papers do not describe any catalytic properties or applications of this compound. This compound is primarily recognized for its antiprotozoal activity.
ANone: This section is not applicable as the provided research papers do not delve into the computational chemistry or modeling aspects of this compound.
ANone: While the provided research focuses on this compound, it primarily investigates its pharmacokinetic properties and efficacy in various species. Further research is needed to fully understand the impact of specific structural modifications on this compound's activity, potency, and selectivity.
A: this compound exhibits poor water solubility, posing a challenge for its formulation and administration. Researchers have explored the use of co-solvents like corn oil to enhance its solubility and bioavailability. Co-administration of this compound with corn oil in horses resulted in significantly higher serum and cerebrospinal fluid concentrations compared to administration without corn oil. []
A: this compound demonstrates favorable oral absorption across various species, including horses [, , , ], cattle [], piglets [, , ], goats [], llamas [], green turtles [], peafowl [], cats [], and tortoises []. Following oral administration, this compound is distributed widely in the body, achieving therapeutic concentrations in the serum and cerebrospinal fluid (CSF). The primary route of excretion for this compound is through feces, with minimal amounts excreted in urine. []
A: The elimination half-life of this compound varies across species. In horses, the reported half-life is approximately 4.3 days. [] In piglets, the half-life was found to be 135.28 hours. [] The half-life in goats was determined to be 129 hours. []
A: this compound exhibits a long elimination half-life and slow excretion, primarily via feces, leading to sustained drug concentrations in vivo and contributing to its long-lasting anticoccidial effects. []
A: Research indicates that this compound is effective in treating EPM in horses, a debilitating neurological disease primarily caused by Sarcocystis neurona. In a study involving 101 horses with naturally occurring EPM, 62% of the horses met the criteria for successful treatment following a 28-day course of this compound at either 5 or 10 mg/kg body weight. [] Prophylactic administration of this compound also showed promise in reducing clinical signs and delaying seroconversion in horses experimentally infected with S. neurona. []
A: this compound effectively inhibits the growth of Toxoplasma gondii tachyzoites in cell culture. At concentrations of 5.0, 1.0, and 0.1 μg/ml, this compound significantly reduced tachyzoite production. []
A: Research is ongoing to determine the efficacy of this compound in treating naturally acquired coccidiosis in lambs. Preliminary findings suggest that this compound shows promise in reducing fecal oocyst shedding, improving fecal consistency, and enhancing lamb growth performance. []
ANone: The provided research predominantly focuses on this compound's pharmacokinetics, efficacy, and safety profiles. Further investigation is required to elucidate specific resistance mechanisms and potential cross-resistance with other antiprotozoal compounds.
A: Studies in horses indicate that this compound is well-tolerated, even at dosages exceeding the recommended clinical dose. In a safety study, horses treated with this compound at up to six times the recommended dosage for up to 56 days showed minimal adverse effects. [] The most common observation was soft stools, which also occurred in control animals. While some minor changes in blood parameters were noted, these changes were not clinically significant and all values remained within the normal reference range. []
ANone: The current research primarily focuses on oral administration of this compound. Further research exploring alternative drug delivery systems and targeted therapies could potentially enhance its efficacy and minimize potential side effects.
ANone: More research is needed to identify reliable biomarkers for predicting this compound efficacy, monitoring treatment response, and detecting potential adverse effects. Current research primarily relies on clinical signs, serological testing, and microscopic examination of fecal samples to assess treatment response.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the analysis of this compound in biological samples, including plasma, serum, and CSF. [, , , , , , , , , , , , ] This method offers high sensitivity and selectivity for accurate quantification of this compound.
ANone: Further research is needed to fully understand the potential environmental impact and degradation pathways of this compound. Evaluating its ecotoxicological effects and developing strategies to mitigate any negative impacts on the environment are crucial aspects of responsible drug development.
A: this compound exhibits poor water solubility. To enhance its solubility, researchers have investigated the use of co-solvents like corn oil. The co-administration of this compound with corn oil in horses led to significantly higher serum and CSF concentrations compared to administration without corn oil. [, ]
A: The research papers highlight the use of validated analytical methods, such as HPLC, to ensure accurate and reliable quantification of this compound in biological samples. These methods adhere to established guidelines for analytical method validation, ensuring accuracy, precision, and specificity. []
ANone: While not explicitly discussed in the provided research, maintaining stringent quality control and assurance measures is crucial throughout the development, manufacturing, and distribution of this compound to ensure consistency, safety, and efficacy.
A: Research suggests that this compound treatment can influence the immune response in horses infected with S. neurona. Prophylactic administration of this compound at a dosage of 5.0 mg/kg significantly decreased intrathecal antibody responses to S. neurona in experimentally infected horses. [] Additionally, horses treated with this compound showed a decrease in immunoglobulin index in CSF, suggesting a modulation of the immune response. []
ANone: The interaction of this compound with drug transporters has not been extensively studied in the provided research. Further investigation is needed to determine if this compound interacts with drug transporters and whether these interactions impact its pharmacokinetic profile and efficacy.
ANone: Detailed information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Additional studies are needed to explore these interactions and understand their clinical relevance.
ANone: The research primarily focuses on the pharmacological aspects of this compound. Further studies are needed to comprehensively evaluate its biocompatibility and biodegradability, crucial factors for assessing its long-term safety and environmental impact.
- Second-generation treatments: These include triazine agents like diclazuril. A diclazuril-based topical feed dressing formulation was approved by the FDA in 2011 for EPM treatment. []
ANone: The research does not provide information on specific recycling or waste management strategies for this compound. Implementing environmentally friendly practices for disposal and exploring recycling options are essential considerations for minimizing the environmental impact of pharmaceuticals.
ANone: Continued research on this compound relies on advanced research infrastructure and resources, including well-equipped laboratories, access to animal models, and collaboration among researchers from diverse disciplines.
A: this compound represents a significant advancement in the treatment of apicomplexan parasitic diseases. Its development stemmed from research on toltrazuril, a related triazine antiprotozoal agent. The FDA approval of this compound for treating equine protozoal myeloencephalitis (EPM) in 2001 marked a significant milestone in veterinary medicine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)



![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)


